![molecular formula C21H17N5O2S2 B2553584 N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892731-29-2](/img/structure/B2553584.png)

N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

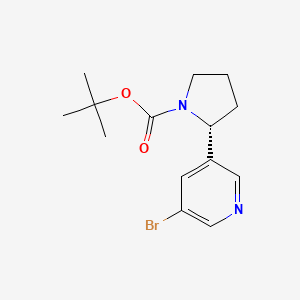

The compound N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a derivative of the thienotriazolopyrimidine class. This class of compounds has been studied for various biological activities, including their potential as serotonin 5-HT6 receptor antagonists. The specific compound is structurally related to those synthesized in the research, which have shown significant affinity and selectivity towards the 5-HT6 receptor, indicating its potential for therapeutic applications in neurological disorders .

Synthesis Analysis

The synthesis of related thienotriazolopyrimidine derivatives typically involves heterocyclization reactions, as seen in the preparation of pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones . These reactions often start with aminothienopyridine carboxylates reacting with isothiocyanates, followed by displacement with hydrazine and cyclocondensation with orthoesters. Although the exact synthesis of N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is not detailed, it is likely to involve similar steps of cyclization and functional group transformations.

Molecular Structure Analysis

The molecular structure of thienotriazolopyrimidine derivatives is characterized by a fused ring system that includes a thiophene ring, a triazole ring, and a pyrimidine ring. This arrangement contributes to the compound's chemical stability and its ability to interact with biological targets such as the 5-HT6 receptor. The presence of a phenylsulfonyl group is a common feature in these molecules, which may influence their binding affinity and selectivity .

Chemical Reactions Analysis

Thienotriazolopyrimidine derivatives can undergo various chemical reactions, including oxidation, nucleophilic displacement, and cyclocondensation, as part of their synthesis . The phenylsulfonyl group in these compounds can also participate in reactions, such as the 1,2-elimination of benzenesulfinic acid, which leads to the aromatization of the triazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienotriazolopyrimidine derivatives are influenced by their molecular structure. These compounds are typically solid at room temperature and may exhibit varying solubility in organic solvents based on the nature of their substituents. The presence of electron-withdrawing groups like phenylsulfonyl can affect their acidity and reactivity. The specific physical and chemical properties of N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine would need to be determined experimentally .

Applications De Recherche Scientifique

Synthesis and Selectivity

The synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines has been reported, with compounds showing potent and selective binding affinity towards serotonin 5-HT6 receptors. These compounds demonstrate significant activity in functional assays and radioligand binding assays, highlighting their potential as selective 5-HT6 receptor ligands (Ivachtchenko et al., 2010).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. For instance, substituted tricyclic compounds, including 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine, have shown significant antibacterial and antifungal activities against a variety of pathogens (Mittal et al., 2011).

Anticancer Potential

The design and synthesis of new thienopyrimidine derivatives have been linked to their potential as anticancer agents. An unexpected Dimroth rearrangement led to the creation of thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity, demonstrating strong antiproliferative effects against a panel of human tumor cell lines (Lauria et al., 2013).

HIV-1 Replication Inhibition

A novel class of 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidine compounds has been identified as potent inhibitors of HIV-1 replication. This discovery was made serendipitously during the evaluation of triazolothienopyrimidine compounds, highlighting the potential of these thienopyrimidines as lead compounds for further development (Kim et al., 2014).

Propriétés

IUPAC Name |

10-(benzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O2S2/c1-2-14-7-6-8-15(13-14)22-19-18-17(11-12-29-18)26-20(23-19)21(24-25-26)30(27,28)16-9-4-3-5-10-16/h3-13H,2H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPQFJIHDDVZAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2553502.png)

![Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2553504.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)

![3-(Dimethylamino)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2553511.png)

![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2553517.png)

![3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553518.png)

![N-[1-(3-Cyanophenyl)cyclopropyl]but-2-ynamide](/img/structure/B2553519.png)

![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)

![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)